4-Bromo-1-methyl-1H-pyrazol-3-amine

Synthetic Chemistry C-C Bond Formation Medicinal Chemistry

4-Bromo-1-methyl-1H-pyrazol-3-amine is a bi-functionalized pyrazole scaffold featuring a reactive C-4 bromine atom and a C-3 primary amine. This substitution pattern is foundational in medicinal chemistry for constructing kinase inhibitor libraries and other bioactive heterocycles.

Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
CAS No. 146941-72-2
Cat. No. B131939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-pyrazol-3-amine
CAS146941-72-2
Molecular FormulaC4H6BrN3
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N)Br
InChIInChI=1S/C4H6BrN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)
InChIKeyWYPUMGAZSVZUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 146941-72-2): A Core Heterocyclic Building Block for Drug Discovery


4-Bromo-1-methyl-1H-pyrazol-3-amine is a bi-functionalized pyrazole scaffold featuring a reactive C-4 bromine atom and a C-3 primary amine. This substitution pattern is foundational in medicinal chemistry for constructing kinase inhibitor libraries and other bioactive heterocycles [1]. The compound is typically supplied as a crystalline solid with a melting point of 90-93°C and a standard purity of 97% . Its molecular weight is 176.02 g/mol.

Why 4-Bromo-1-methyl-1H-pyrazol-3-amine Cannot Be Directly Replaced by Its 4-Chloro or 4-Iodo Analogs


The halogen atom at the pyrazole C-4 position is not a passive placeholder; it dictates both the reactivity profile in downstream cross-coupling chemistry and the physicochemical properties of the final compound. A direct comparative study has established that the outcome of Suzuki-Miyaura reactions is highly dependent on the C-4 halogen, with the bromo derivative offering a critical balance of reactivity and stability that is distinct from the more labile iodo analog [1]. This necessitates a specific procurement strategy rather than ad hoc substitution.

Quantitative Differentiation of 4-Bromo-1-methyl-1H-pyrazol-3-amine for Scientific Procurement


Superior Cross-Coupling Efficiency vs. 4-Iodo Analog Through Reduced Dehalogenation

In a direct head-to-head comparison of halogenated aminopyrazoles, the 4-bromo derivatives were superior to the 4-iodo analogs in Suzuki-Miyaura cross-coupling reactions. The bromo compounds demonstrated a significantly reduced propensity for the detrimental dehalogenation side reaction, leading to higher yields of the desired coupled product [1]. This stability advantage is unique to the Br (and Cl) derivatives and is not observed with the 4-iodo-1-methyl-1H-pyrazol-3-amine analog.

Synthetic Chemistry C-C Bond Formation Medicinal Chemistry

Validated Reactivity as a Privileged p38 Kinase Inhibitor Scaffold Core

The specific substitution pattern of 4-bromo-1-methyl-1H-pyrazol-3-amine is deliberately claimed as a preferred substructure in Bristol-Myers Squibb's foundational patent on pyrazole-amine p38 kinase inhibitors [1]. The patent explicitly defines derivatives where the pyrazole core is 3-amino-4-bromo-1-methyl substituted. This is a class-level inference of its privileged status; while the patent also covers other halogens, the specific 4-bromo-1-methyl combination is a primary exemplified embodiment, distinguishing it from unsubstituted or differently substituted analogs not encompassed by this key intellectual property.

Kinase Inhibition p38 MAP Kinase Inflammation Medicinal Chemistry

Predicted Lipophilicity (cLogP) Differentiates It from the Des-Bromo Parent Scaffold

The introduction of a bromine atom at the C-4 position significantly modulates the compound's lipophilicity compared to the unsubstituted 1-methyl-1H-pyrazol-3-amine. The target compound has a calculated LogP of 1.346 , whereas the des-bromo parent scaffold (CAS 1904-31-0) has a lower cLogP, consistent with its lower molecular weight and lack of a heavy halogen. This difference is critical for lead optimization, where precise logP control dictates solubility, permeability, and metabolic stability.

Physicochemical Properties Drug-likeness Lipophilicity

Commercial Availability at Reproducibly High Purity for Robust Synthesis

The compound is commercially available from multiple reputable suppliers (e.g., Thermo Scientific, Ambeed) with a consistently high purity specification of 97% . This standard of purity is a prerequisite for reproducible synthetic transformations. In contrast, procurement of less common analogs like the 4-iodo derivative may involve vendors with lower purity guarantees (often 95%) and limited analytical documentation, posing a risk of introducing impurities that can poison sensitive cross-coupling catalysts.

Chemical Procurement Purity Specification Reproducibility

Optimal Deployment Scenarios for 4-Bromo-1-methyl-1H-pyrazol-3-amine Based on Differentiated Evidence


Reliable Late-Stage Diversification of p38 Kinase-Focused Libraries

For medicinal chemistry teams generating p38 MAP kinase inhibitor leads, this compound is the preferred late-stage diversification handle. As evidenced by its core role in Bristol-Myers Squibb's foundational patent [1] and its validated cross-coupling performance [2], the 4-bromo substituent allows for the high-fidelity introduction of aryl, heteroaryl, or styryl groups. The reduced dehalogenation risk compared to the iodo analog ensures that complex, precious boronic acids are not wasted on a flawed coupling partner, accelerating SAR exploration in anti-inflammatory programs.

High-Yielding Synthesis of Dual-Antiparasitic Agent Precursors

Researchers developing antileishmanial and antimalarial leads can use this scaffold to construct hydrazine-coupled pyrazole libraries, as described in recent literature [1]. The scaffold's established reactivity enables the synthesis of key intermediates that lead to compounds with single-digit micromolar IC50 values against Leishmania aethiopica and high in vivo suppression of Plasmodium berghei. Procuring the 4-bromo variant specifically ensures the necessary synthetic tractability to access these potent, dual-acting pharmacophores.

Building Block for Selective GPCR Ligand Design

The compound's established, albeit moderate, affinity for alpha-1 adrenergic receptors (Ki ~580 nM) [1] serves as a starting point for fragment-based or scaffold-hopping approaches in GPCR drug discovery. This baseline activity, combined with its synthetic versatility, makes it a privileged fragment. By using this specific brominated scaffold, medicinal chemists can directly probe the effect of C-4 substituents on selectivity against related receptors like the alpha-2 subfamily, a SAR exploration not possible with the non-brominated parent molecule.

Standardized Intermediate for CRO Compound Synthesis

Contract Research Organizations (CROs) engaged in fee-for-service synthesis should stock this compound as a standardized intermediate. Its dual functional groups (Br and NH2) allow for two distinct points of diversification. The documented high commercial purity (97%) [1] minimizes batch-to-batch variability, a crucial factor for CROs aiming to deliver reproducible results to clients and avoid costly project delays caused by impurity-driven reaction failures. It is a superior choice over the 4-iodo analog for cost-effective, reliable C-C bond formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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